molecular formula C12H11NOS B6366883 2-Hydroxy-6-(3-methylthiophenyl)pyridine CAS No. 1111110-53-2

2-Hydroxy-6-(3-methylthiophenyl)pyridine

Cat. No.: B6366883
CAS No.: 1111110-53-2
M. Wt: 217.29 g/mol
InChI Key: OBFVGRIWFOGRIP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3-methylthiophenyl)pyridine is a pyridine derivative featuring a hydroxyl group at the 2-position and a 3-methylthiophenyl substituent at the 6-position. The hydroxyl group enhances hydrogen-bonding capacity, while the methylthiophenyl moiety contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

6-(3-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFVGRIWFOGRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262803
Record name 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-53-2
Record name 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(3-methylthiophenyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, which is functionalized at the 2-position with a hydroxy group.

    Substitution Reaction: The 6-position of the pyridine ring is then substituted with a 3-methylthiophenyl group.

    Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like N-methyl-2-pyrrolidone. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Hydroxy-6-(3-methylthiophenyl)pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(3-methylthiophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The thiophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-6-(3-methylthiophenyl)pyridine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(3-methylthiophenyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group and the thiophenyl moiety can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

2-Hydroxy-6-(4-methoxyphenyl)pyridine

  • Structure : Substituted with a 4-methoxyphenyl group instead of 3-methylthiophenyl.
  • Molecular Formula: C₁₂H₁₁NO₂ (Molar Mass: 201.22 g/mol).
  • Key Differences: Electronic Effects: The methoxy group is strongly electron-donating via resonance, increasing electron density on the pyridine ring compared to the electron-donating but less resonance-active methylthio group. Solubility: Higher polarity due to the methoxy group may improve aqueous solubility relative to the sulfur-containing analog. Applications: Noted in chemical catalogs but lacks explicit data on biological or coordination applications .

2-Ethyl-3-hydroxy-6-methylpyridine

  • Structure : Features ethyl and methyl substituents instead of thiophenyl groups.
  • Key Differences :
    • Lipophilicity : Reduced compared to 2-Hydroxy-6-(3-methylthiophenyl)pyridine due to the absence of sulfur.
    • Applications : Widely used in pharmaceuticals (e.g., vitamin B₆ analogs) and agrochemicals, highlighting how alkyl substituents enhance metabolic stability .

Heterocyclic Backbone Variations

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

  • Structure: Pyrimidine core with chloro, nitrophenoxy, and thiophenyl groups.
  • Key Differences :
    • Reactivity : The pyrimidine ring’s dual nitrogen atoms increase electrophilicity, making it more reactive toward nucleophilic substitution than pyridine derivatives.
    • Applications : Primarily explored as a synthetic intermediate for bioactive molecules, with nitro and chloro groups enabling further functionalization .

6,6′-Di-(2″-thiophenol)-2,2′-bipyridine

  • Structure: Bipyridine backbone with thiophenol donors.
  • Key Differences: Coordination Chemistry: Acts as a tetradentate chelator for transition metals (e.g., Cu²⁺, Fe³⁺), whereas 2-Hydroxy-6-(3-methylthiophenyl)pyridine’s monodentate hydroxyl and thiophenyl groups may form weaker or less stable complexes. Synthesis: Requires deprotection of methyl groups from precursors, contrasting with simpler substitution routes for pyridine derivatives .

Sulfur-Containing Derivatives

CAS 144320-18-3: 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine

  • Structure : Contains methylsulfanyl and trifluoromethyl groups.
  • Key Differences: Electronic Properties: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methylthiophenyl group in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Backbone Substituents Molecular Weight (g/mol) Key Properties Applications References
2-Hydroxy-6-(3-methylthiophenyl)pyridine Pyridine 2-OH, 6-(3-methylthiophenyl) Not explicitly provided High lipophilicity, moderate reactivity Coordination chemistry, drug design
2-Hydroxy-6-(4-methoxyphenyl)pyridine Pyridine 2-OH, 6-(4-methoxyphenyl) 201.22 Higher polarity, electron-rich Synthetic intermediate
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Pyrimidine 2-Cl, 4-nitrophenoxy, 6-thiophenyl Not provided Electrophilic, reactive Bioactive molecule synthesis
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine Bipyridine 6,6′-thiophenol Not provided Tetradentate chelation Transition metal coordination
2-Ethyl-3-hydroxy-6-methylpyridine Pyridine 3-OH, 2-ethyl, 6-methyl 153.18 (C₈H₁₁NO) Metabolic stability Pharmaceuticals, agrochemicals

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